![molecular formula C21H18N4O B2977683 N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034441-09-1](/img/structure/B2977683.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antiallergic Agents
Research led by Cecilia Menciu et al. (1999) focused on synthesizing a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to find novel antiallergic compounds. This study demonstrated that altering the indole substituents and the length of the alkanoic chain significantly impacts the antiallergic potency of these compounds, with one particular amide being identified as markedly more potent than astemizole in inhibiting histamine release from guinea pig peritoneal mast cells. This research underscores the potential of structurally similar compounds to N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide in developing effective antiallergic therapies (Cecilia Menciu et al., 1999).
Corrosion Inhibitors
A study by A. Yıldırım and M. Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. This research highlighted the effectiveness of such compounds in preventing steel corrosion in acidic and mineral oil mediums, suggesting the utility of this compound related structures in industrial applications aimed at corrosion prevention (A. Yıldırım & M. Cetin, 2008).
Anticancer Drug Development
G. Sharma et al. (2018) conducted research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, focusing on its synthesis, structure, and molecular docking analysis for anticancer applications. Although not directly related to this compound, this work provides insights into the potential anticancer properties of acetamide derivatives, including structural and molecular interactions crucial for developing new anticancer agents (G. Sharma et al., 2018).
Propriétés
IUPAC Name |
2-indol-1-yl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(15-25-12-9-16-5-1-2-8-19(16)25)24-14-18-7-4-11-23-21(18)17-6-3-10-22-13-17/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHPIHRXVFWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

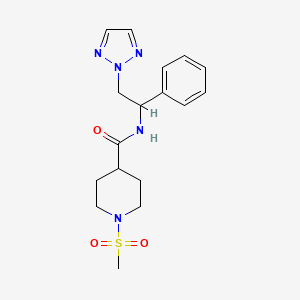
![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)
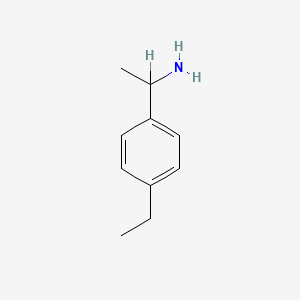
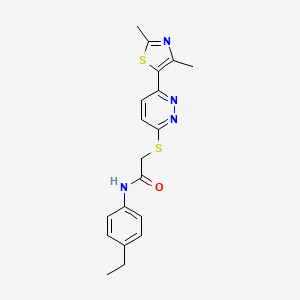
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)
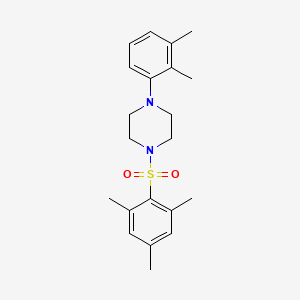


![N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2977616.png)
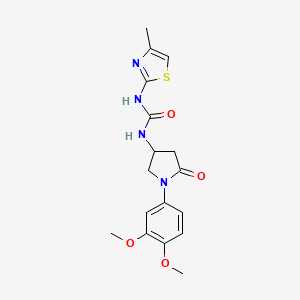
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)
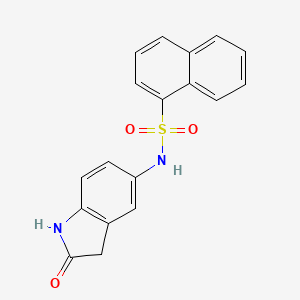
![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)